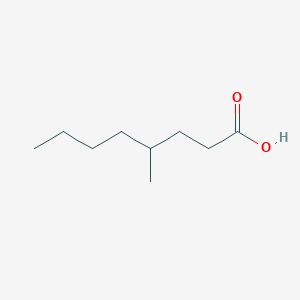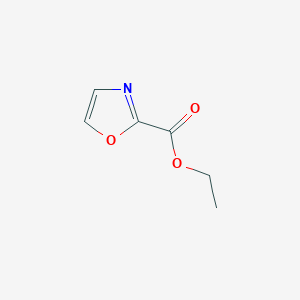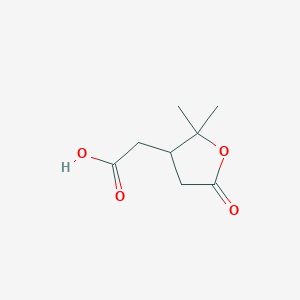![molecular formula C9H14O3 B109288 4-羟基双环[2.2.2]辛烷-1-羧酸 CAS No. 1127-13-5](/img/structure/B109288.png)
4-羟基双环[2.2.2]辛烷-1-羧酸
描述
Synthesis Analysis
The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The InChI code for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is 1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid include a formal [4 + 2] cycloaddition reaction .Physical And Chemical Properties Analysis
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a white to off-white solid with a melting point of 224-226°C . It has a density of 1.398±0.06 g/cm3 and a boiling point of 322.2±42.0 °C at 760 mmHg .科学研究应用
在双环化合物中的化学位移分析
Riguera(1978年)对羟基双环[2.2.2]辛烷羧酸进行了研究,展示了13C NMR光谱如何提供这类化合物中共振峰的明确归属。这项研究对于理解类似4-羟基双环[2.2.2]辛烷-1-羧酸等双环结构中的电子环境具有重要意义(Riguera,1978年)。
立体选择性官能化和合成
Palkó,Sohár和Fülöp(2011年)探讨了双环辛烷羧酸的氨基和羟甲基衍生物的合成和转化。他们在这些化合物的立体选择性官能化方面的工作有助于更广泛地理解合成具有潜在在制药和材料科学中应用的复杂分子结构(Palkó,Sohár和Fülöp,2011年)。
取代基效应和酸度
Exner和Böhm(2002年)研究了类似于4-取代双环[2.2.2]辛烷-1-羧酸中的归纳效应。他们对酸分子和阴离子中的取代基效应的发现提供了有关这些化合物的酸度和反应性的宝贵见解,这对于它们在合成化学和生物化学中的应用至关重要(Exner & Böhm, 2002)。
晶体结构分析
Arias-Pérez等人(2003年)对从羟基双环[2.2.2]辛烷羧酸衍生的α-羟基酯进行了结构研究。他们利用IR和NMR光谱学以及X射线衍射的研究为了解这些化合物的分子结构提供了详细见解,这对于理解它们在设计新材料和药物方面的潜在应用至关重要(Arias-Pérez等人,2003年)。
亲电性氟化试剂
Stavber,Zupan,Poss和Shia(1995年)研究了1-氟-4-羟基-1,4-二氮杂双环[2.2.2]辛烷衍生物作为有效试剂将氟原子引入有机分子中的用途。这项研究突显了这类双环化合物在有机合成中的潜力,特别是在氟化反应领域(Stavber, Zupan, Poss, & Shia, 1995)。
安全和危害
未来方向
属性
IUPAC Name |
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQJPKMORWPZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502564 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
1127-13-5 | |
| Record name | 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














